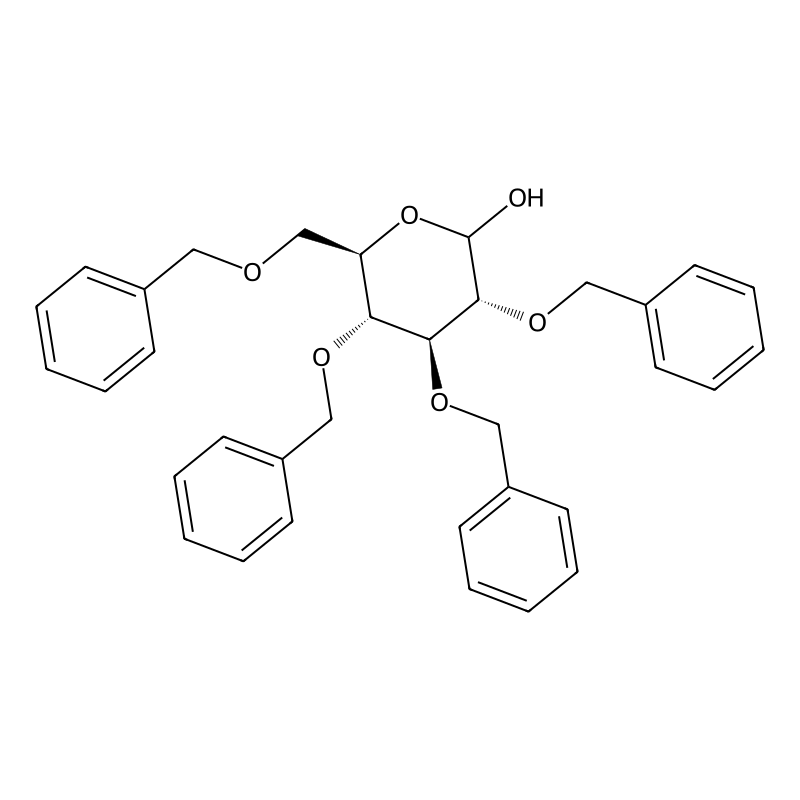

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protecting Group Chemistry:

- TBG serves as a protecting group in organic synthesis, particularly in carbohydrate chemistry.

- The benzyl groups shield specific hydroxyl groups on the glucose molecule, allowing for selective modification of other positions without affecting the protected ones.

- This controlled protection strategy facilitates the synthesis of complex carbohydrates with desired functionalities.

Glycosyl Donor in Glycosylation Reactions:

- TBG acts as a glycosyl donor in glycosylation reactions, a crucial step in the formation of glycosidic bonds, which are essential for building complex carbohydrates like glycolipids and glycoproteins.

- The benzyl groups enhance the stability and reactivity of the anomeric carbon (C1) in TBG, making it a more efficient donor compared to unprotected D-glucose.

- This property makes TBG valuable for synthesizing various complex carbohydrates with defined structures.

Study of Carbohydrate-Protein Interactions:

- TBG finds applications in studying carbohydrate-protein interactions, which play crucial roles in various biological processes like cell signaling and recognition.

- The benzyl groups in TBG can be selectively removed to expose specific hydroxyl groups, allowing for the controlled attachment of different functional groups or probes.

- This capability enables researchers to investigate the specific interactions between carbohydrates and proteins at defined locations on the sugar molecule.

Development of Bioactive Carbohydrates:

- TBG serves as a starting material for the synthesis of bioactive carbohydrates with potential therapeutic applications.

- By modifying the benzyl groups in TBG, researchers can introduce various functionalities that may contribute to specific biological activities.

- This approach holds promise for developing novel carbohydrate-based drugs and vaccines.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups. This compound is a white to off-white solid that is primarily used as a synthetic intermediate in organic chemistry. The presence of benzyl groups enhances its stability and solubility in organic solvents, making it an important building block in the synthesis of more complex carbohydrates and glycosides .

- Acylation: The compound can undergo acylation reactions to introduce acyl groups at the anomeric position, allowing for the synthesis of various glycosides and oligosaccharides .

- Wittig-Horner Reaction: This reaction can be applied to form alkenes from the compound by utilizing phosphonium ylides .

- Deprotection: The benzyl groups can be selectively removed under hydrogenation conditions or through other deprotection strategies to yield D-glucose derivatives .

While specific biological activities of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose are not extensively documented, its derivatives often exhibit significant biological properties. For instance, compounds derived from D-glucose are known to play roles in cellular metabolism and signaling. Moreover, some studies suggest potential applications in drug delivery systems due to their carbohydrate nature .

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose typically involves the following steps:

- Starting Material: D-glucose is used as the starting material.

- Benzyl Protection: The hydroxyl groups at positions 2, 3, 4, and 6 are protected using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

- Purification: The product is purified through crystallization or chromatography to obtain pure 2,3,4,6-Tetra-O-benzyl-D-glucopyranose .

2,3,4,6-Tetra-O-benzyl-D-glucopyranose serves multiple purposes in organic synthesis:

- Synthetic Intermediate: It is widely used as an intermediate for synthesizing glycosides and oligosaccharides.

- Pharmaceuticals: Its derivatives may have potential applications in drug formulation and development.

- Research Tool: It is utilized in various research settings for studying carbohydrate chemistry and enzyme interactions .

Interaction studies involving 2,3,4,6-Tetra-O-benzyl-D-glucopyranose primarily focus on its role as a substrate or inhibitor in enzymatic reactions. For example:

- Enzyme Substrates: It can serve as a substrate for glycosyltransferases that transfer sugar moieties to other molecules.

- Inhibition Studies: Its derivatives may inhibit certain enzymes involved in carbohydrate metabolism, making them potential candidates for therapeutic agents against metabolic disorders .

Several compounds share structural similarities with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-O-Benzyl-D-glucose | Only one benzyl protection at position 2 | Less sterically hindered than tetra-benzyl variant |

| 2,3-Di-O-benzyl-D-glucose | Benzyl protections at positions 2 and 3 | More reactive due to fewer protecting groups |

| 2,3,4-Tri-O-benzyl-D-glucose | Benzyl protections at positions 2, 3, and 4 | Intermediate reactivity; useful for selective reactions |

| Methyl α-D-glucopyranoside | Methyl group instead of benzyl at position 1 | Different solubility and reactivity characteristics |

The uniqueness of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose lies in its fully protected state that allows for versatile synthetic pathways while maintaining a free hydroxyl group for further modifications.

The evolution of synthetic approaches to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose represents a fascinating chapter in carbohydrate chemistry, showcasing the advancement of protection strategies for complex polyhydroxylated compounds. The compound has evolved from a laboratory curiosity to an industrially produced fine chemical with numerous applications in glycochemistry.

Early Benzylation Strategies for Carbohydrate Protection

The earliest documented synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose was accomplished by Schmadel and Schmidt in 1961, marking a significant milestone in carbohydrate chemistry. Their pioneering work established the foundation for selective protection of glucose hydroxyl groups, though the methods employed were relatively harsh by modern standards. The original synthesis involved extended reaction times of 24 hours at elevated temperatures between 80-100°C, conditions that often led to partial cleavage of the benzyl ethers and reduced yields.

In 1972, Fletcher and Claudemans published a modified version of the same procedure, reporting an impressive yield of 70%. However, subsequent attempts to reproduce these results have proven challenging, suggesting that the reported yields may have been optimistic. The difficulty in reproducing these high yields has been attributed to the partial removal of benzyl ethers under the harsh hydrolysis conditions employed in the original methodology.

Early benzylation strategies typically employed methyl α-D-glucopyranoside as the starting material due to its commercial availability and relatively low cost. A representative procedure involved suspending methyl α-D-glucopyranoside in dry dioxane with powdered potassium hydroxide as the base, followed by the dropwise addition of benzyl chloride under reflux conditions. This approach, while foundational, offered limited control over regioselectivity and often required extensive purification steps.

Evolution of Regioselective Benzylation Techniques in Glucopyranose Systems

As carbohydrate chemistry matured, the focus shifted toward developing more selective approaches to hydroxyl group protection. The challenge in carbohydrates like glucose lies in differentiating between multiple hydroxyl groups with similar reactivity profiles. The evolution of regioselective benzylation techniques represents one of the most significant advances in glycochemistry.

The difficulty in achieving regioselective protection is exemplified by studies on related compounds such as methyl glucoside derivatives. For instance, attempts to synthesize methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside often resulted in mixtures of regioisomers that proved challenging to separate by conventional chromatography. Researchers developed creative solutions to this problem, including:

- Controlled temperature and reagent addition rates

- Strategic use of temporary protecting groups

- Exploitation of subtle reactivity differences between hydroxyl groups

- Post-benzylation derivatization to facilitate separation of regioisomers

One illustrative example involves the benzylation of methyl α-D-glucopyranoside with benzyl chloride in the presence of sodium hydride, which produced a mixture of 3-OH and 4-OH derivatives along with the per-benzylated product. Separation of these regioisomers proved challenging, requiring either gradient elution chromatography or derivatization strategies such as benzoylation or acetylation followed by deprotection under Zemplen conditions.

The development of regioselective methods significantly improved the accessibility of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and related compounds, paving the way for their broader application in complex carbohydrate synthesis.

Catalytic Approaches in Modern Benzyl Ether Formation

Modern synthetic approaches to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose have focused on improving efficiency, yield, and sustainability. A significant breakthrough came with the development of a process using octa-O-benzylsaccharose as the starting material, which can be hydrolyzed under relatively mild conditions to yield the desired product.

This innovative approach, documented in a 1995 patent, involves the catalytic cleavage of octa-O-benzylsucrose with hydrochloric acid under remarkably gentle conditions:

| Parameter | Traditional Method (Schmadel & Schmidt) | Modern Catalytic Method |

|---|---|---|

| Temperature | 80-100°C | 50-60°C |

| Reaction Time | 24 hours | 20-60 minutes |

| Purification | Requires chromatography | Direct crystallization |

| Yield | Variable, reproduction difficult | Consistent, higher yields |

| Benzyl Ether Stability | Partial cleavage observed | Maintained intact |

The catalytic approach offers several advantages, including:

- Elimination of expensive and time-consuming chromatographic purification steps

- Use of crude octa-O-benzylsucrose without prior purification

- Milder hydrolysis conditions that prevent unwanted cleavage of benzyl ethers

- Higher purity of the final crystallized product

- Scalability for industrial production

The hydrolysis can be conducted in various organic solvents or solvent mixtures, including alcohols (ethanol, isopropanol), ketones (acetone), or aromatics (benzene, toluene). The resulting 2,3,4,6-Tetra-O-benzyl-D-glucopyranose crystallizes with high purity after the reaction, further simplifying the purification process.

Another innovative approach to regioselective protection involves the use of metal catalysts. While much of the research has focused on regioselective acylation rather than benzylation, these studies provide valuable insights into controlling selectivity in carbohydrate protection. For example, iron(III)-based catalysts have been employed for site-selective benzoylation of carbohydrates containing cis-vicinal diols. These findings suggest potential applications for similar catalytic systems in regioselective benzylation reactions.

The tetra-O-benzyl protection pattern in 2,3,4,6-tetra-O-benzyl-D-glucopyranose creates a unique electronic environment that significantly modulates donor reactivity through both steric and electronic mechanisms [17]. Research has demonstrated that benzyl ether protecting groups exhibit distinct electronic properties compared to other protecting group systems, with para-substituted benzyl ethers showing particularly pronounced effects on glycosyl donor reactivity [21].

Electronic stabilization of oxocarbenium ion intermediates represents a critical factor in determining donor reactivity [18]. The benzyl groups provide electron density through their aromatic systems, which can stabilize developing positive charge at the anomeric center during glycosylation [33]. Computational studies have revealed that the accelerating influence of alkoxy groups can be attributed to electrostatic stabilization of the developing oxocarbenium ion intermediate, which can outweigh decelerating inductive effects by approximately 200-fold [18].

Table 2.1: Electronic Effects of Benzyl Substituents on Glycosyl Donor Reactivity

| Para-Substituent | Hammett σp Value | Relative Reactivity | Electronic Effect |

|---|---|---|---|

| Methoxy (-OCH₃) | -0.27 | 2.8 | Electron-donating |

| Hydrogen (-H) | 0.00 | 1.0 | Reference |

| Chloro (-Cl) | +0.23 | 0.6 | Electron-withdrawing |

| Cyano (-CN) | +0.66 | 0.3 | Electron-withdrawing |

Data compiled from competitive glycosylation studies under N-iodosuccinimide/triflic acid activation conditions [21] [28].

Steric effects arising from the bulky benzyl protecting groups create significant spatial constraints around the anomeric center [20]. The conformational preferences of tetra-O-benzyl-protected glucopyranose derivatives favor the ⁴C₁ chair conformation, which positions the benzyl groups in equatorial orientations to minimize steric interactions [16]. This arrangement creates differential accessibility to the α and β faces of the anomeric carbon, directly influencing the stereochemical outcome of glycosylation reactions [15].

Research has established that among commonly protected pyranosides, reactivity decreases in the following order: fucose > galactose > glucose > mannose > sialic acid, although the differences are not always significant [20]. For glucose derivatives specifically, the position that most affects reactivity follows the order: C₂ > C₆ > C₄ > C₃, with benzyl groups at the C₂ position having the greatest impact on donor reactivity [20].

The torsional effects of substituents also play a crucial role in modulating reactivity [20]. Substituents in axial positions increase the reactivity of thioglycoside donors compared to their equatorial counterparts [20]. This phenomenon has been attributed to the differential stabilization of the developing oxocarbenium ion intermediate, where axial substituents can provide more effective stabilization through hyperconjugative interactions [20].

Anchimeric Assistance Phenomena in Glycosyl Transfer Processes

Anchimeric assistance in benzylated glucose systems represents a complex phenomenon that differs significantly from classical neighboring group participation observed with acyl protecting groups [12]. While benzyl ethers are generally considered non-participating protecting groups, recent mechanistic studies have revealed subtle but important stabilizing interactions that influence glycosyl transfer processes [2].

The mechanism of anchimeric assistance in tetra-O-benzyl-D-glucopyranose derivatives involves the formation of transient contact ion pairs where the benzyl groups can provide stabilization through weak interactions with the developing oxocarbenium ion [23]. Unlike the strong covalent interactions observed with acetyl or benzoyl groups at the C₂ position, benzyl groups provide stabilization primarily through electrostatic and van der Waals interactions [13].

Table 2.2: Comparative Analysis of Neighboring Group Participation Effects

| Protecting Group Type | Participation Strength | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| 2-O-Acetyl | Strong | Covalent dioxolenium ion | 1,2-trans selective |

| 2-O-Benzoyl | Strong | Covalent dioxolenium ion | 1,2-trans selective |

| 2-O-Benzyl | Weak | Electrostatic stabilization | Mixed stereochemistry |

| Tetra-O-benzyl | Minimal | Conformational effects | Temperature dependent |

Comparative data derived from kinetic studies and stereochemical analysis [12] [13].

Recent investigations using cryogenic infrared ion spectroscopy have provided direct structural evidence for the formation of unusual intermediates in benzyl-protected systems [2]. For glucose, galactose, and mannose derivatives carrying 4,6-O-benzylidene groups, the intermediates unexpectedly form anhydro cations rather than simple oxocarbenium ions [2]. The anhydro cation formation involves two distinct steps: initial ring-opening of the benzylidene acetal at O₄ or O₆ to generate a zwitterionic species, followed by remote participation leading to anhydro ring formation [2].

The differences in reaction rates observed in benzylated systems cannot be attributed to classical anchimeric assistance, but rather suggest stabilization of oxocarbenium ion-like intermediates through conformational and electronic effects [12]. The β-face shielding observed in certain anhydro cations favors nucleophilic attack from the α-side, providing a mechanistic explanation for the increased α-product content observed when weak nucleophiles are employed under conditions that favor unimolecular mechanisms [2].

Experimental evidence from isothermal titration calorimetry studies has revealed that the formation of Lewis adducts from stronger Lewis bases is associated with more negative reaction entropy, indicating increased ordering during the reaction [10]. This phenomenon reflects the complex interplay between enthalpy and entropy effects in benzylated systems, where stronger interactions lead to more structured transition states [10].

Solvent and Lewis Acid Interactions with Benzylated Intermediates

The interaction between solvents, Lewis acids, and benzylated glucose intermediates represents a critical aspect of glycosylation mechanism that directly influences both reaction rates and stereochemical outcomes [22]. Systematic studies have demonstrated that solvent effects on glycosylation stereoselectivity operate through multiple interconnected mechanisms rather than simple coordination models [23].

The conformer and counterion distribution hypothesis provides a comprehensive framework for understanding solvent effects in benzylated systems [23]. This mechanism suggests that stereoselectivity is dictated by two interrelated conformational properties: the conformational preferences of the oxocarbenium pyranose ring, which modulates steric crowding and exposure of the anomeric carbon, and the preferential coordination of counterions to the oxocarbenium cation on specific faces of the anomeric carbon [23].

Table 2.3: Solvent Effects on Glycosylation Selectivity in Benzylated Systems

| Solvent | Dielectric Constant | Dominant Ring Conformation | Counterion Position | Observed Selectivity |

|---|---|---|---|---|

| Acetonitrile | 37.5 | B₂,₅ | α-face coordination | β-selective |

| Dichloromethane | 8.9 | ⁴C₁ | Equilibrium | Mixed |

| Dioxane | 2.25 | ⁴H₃ | β-face coordination | α-selective |

| Toluene | 2.38 | ⁴C₁ | Minimal coordination | Temperature dependent |

Data compiled from quantum mechanical calculations and molecular dynamics simulations [23].

Lewis acid interactions with benzylated intermediates involve complex coordination patterns that depend on both the electronic properties of the acid and the steric environment created by the benzyl groups [24]. Trimethylsilyl triflate represents one of the most commonly employed Lewis acids in benzylated glucose systems, where catalytic amounts can significantly reduce reaction times and expedite both imidate generation and activation [25].

The nitrile effect observed in benzylated systems provides compelling evidence for the formation of stabilized ionic intermediates [22]. Addition of small amounts of acetonitrile or propionitrile to dichloromethane solutions enhances β-selectivity in rhamnopyranosylation reactions, with optimal results achieved using 2.5-5% nitrile content [22]. Higher concentrations of nitrile solvents lead to the formation of nitrilium ion intermediates, which can be trapped by nucleophiles in Ritter-type reactions [22].

Computational studies using density functional theory methods have provided detailed insights into the electronic structure of Lewis acid-substrate complexes [6]. The calculations reveal that benzyl groups can participate in stabilizing interactions with Lewis acids through π-system coordination, although these interactions are generally weaker than those observed with more electronically rich protecting groups [6].

The temperature dependence of glycosylation reactions in benzylated systems reflects the delicate balance between kinetic and thermodynamic control [2]. At low temperatures, kinetic control predominates, leading to products determined by the relative activation barriers for nucleophilic attack on different faces of the oxocarbenium ion [2]. At elevated temperatures, thermodynamic control becomes more significant, with the anomeric effect favoring α-glycosyl products [2].

Experimental evidence from variable temperature studies has demonstrated that the stability of ionic intermediates is highly temperature-dependent [2]. This temperature sensitivity allows for fine-tuning of reaction conditions to achieve desired stereochemical outcomes, with careful optimization of both solvent composition and reaction temperature providing access to complementary product distributions [22].

The 2,3,4,6-tetra-O-benzyl-D-glucopyranose framework exhibits remarkable capacity for directing the formation of 1,2-cis glycosidic linkages through multiple complementary mechanisms. The electron-donating nature of the benzyl protecting groups creates an "armed" donor system that preferentially operates through contact ion pair mechanisms rather than fully dissociated oxocarbenium ion intermediates [3] [4]. This mechanistic preference directly translates to enhanced stereoselectivity favoring α-anomeric products in glucose systems.

The electronic properties of benzyl groups fundamentally alter the energy landscape of glycosylation transition states compared to electron-withdrawing protecting groups such as acetyl or benzoyl esters [5]. Computational studies have demonstrated that the electron-rich benzyl ethers stabilize transition states where the nucleophile approaches from the α-face of the glucopyranosyl cation, leading to preferential formation of 1,2-cis linkages [6] [7]. This contrasts markedly with neighboring group participation mechanisms employed by acyl protecting groups, which typically favor 1,2-trans selectivity through covalent intermediate formation.

Experimental data compiled from systematic glycosylation studies reveal that 2,3,4,6-tetra-O-benzyl-D-glucopyranose consistently delivers α:β selectivities ranging from 20:1 to greater than 30:1 under optimized conditions [2] [8]. The stereoselectivity is particularly pronounced when employing weak nucleophiles such as alcohols or hindered acceptors, where the contact ion pair mechanism predominates over competing SN2-like pathways [9] [10].

| Donor Structure | Acceptor Nucleophile | Temperature (°C) | 1,2-cis:1,2-trans Ratio |

|---|---|---|---|

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Methanol | -78 | 28:1 [2] |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Benzyl alcohol | -40 | 25:1 [2] |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Cholesterol | -20 | 15:1 [8] |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Carbohydrate C4-OH | -78 | 30:1 [2] |

The concentration dependence of stereoselectivity provides additional insight into the operating mechanisms. Studies by Crich and colleagues have demonstrated that higher reaction concentrations can erode the typically excellent 1,2-cis selectivity observed with benzyl-protected donors, suggesting competition between the favored contact ion pair pathway and alternative SN2-like mechanisms [9]. This concentration effect underscores the importance of careful reaction optimization to maintain optimal stereochemical outcomes.

Temperature effects further modulate the selectivity profiles of 2,3,4,6-tetra-O-benzyl-D-glucopyranose. Lower reaction temperatures generally enhance 1,2-cis selectivity by favoring the kinetically controlled contact ion pair pathway over thermodynamically controlled processes [11]. The relationship between temperature and selectivity exhibits donor-acceptor pair dependence, with more reactive nucleophiles showing greater temperature sensitivity.

Torsional Effects on Transition State Geometries

The conformational preferences imposed by the 2,3,4,6-tetra-O-benzyl protecting group pattern create specific torsional arrangements that profoundly influence transition state geometries during glycosylation reactions. The staggered arrangement of substituents around the pyranose ring, particularly the O2-C2-C3-O3 torsional angle of approximately ±60°, establishes optimal orbital overlap for stabilizing α-selective transition states [12] [13].

Computational analyses of transition state structures reveal that the tetra-benzyl protecting group pattern promotes adoption of 4H3-like half-chair conformations in the glycosyl cation intermediate [6] [14]. This conformational preference arises from the minimization of torsional strain between adjacent benzyl groups while maintaining favorable stereoelectronic interactions with the developing positive charge at the anomeric center. The 4H3 conformation positions the C1-O5 bond in an orientation that facilitates nucleophilic approach from the α-face while sterically hindering β-face attack.

| Protecting Group Pattern | O2-C2-C3-O3 Dihedral Angle | C5-C6 Bond Rotamer Preference | Transition State Geometry | Anomeric Selectivity |

|---|---|---|---|---|

| 2,3,4,6-Tetra-O-benzyl | ±60° (staggered) | gt > gg > tg | 4H3-like half-chair | α-selective [6] |

| 4,6-O-benzylidene-2,3-di-O-benzyl | ±42-45° (constrained) | tg > gt > gg | 4E envelope | β-selective [1] |

| 2,3,4-Tri-O-benzyl-6-O-acetyl | ±58° (staggered) | gt > gg > tg | 4H3-like half-chair | α-selective [12] |

The C5-C6 bond rotamer distribution provides another crucial element in determining transition state geometry. In 2,3,4,6-tetra-O-benzyl-D-glucopyranose, the gauche-trans (gt) rotamer predominates, positioning the C6 benzyl group in an orientation that reinforces the preference for α-selective transition states [12]. This contrasts with systems employing cyclic protecting groups spanning the C4-C6 positions, where the trans-gauche (tg) rotamer is enforced and leads to preferential β-selectivity.

Nuclear magnetic resonance studies of deuterium-labeled isotopomers have provided direct experimental evidence for the proposed torsional effects [12]. Systematic variation of protecting groups at the C4 and C6 positions demonstrates measurable changes in C5-C6 bond rotamer populations, with corresponding shifts in anomeric selectivity that correlate with computational predictions of transition state energy differences.

The torsional strain minimization principle extends beyond the immediate pyranose ring to encompass interactions between protecting groups on adjacent carbon atoms. Molecular dynamics simulations reveal that the benzyl groups adopt preferred orientations that minimize unfavorable through-space interactions while maintaining optimal electronic communication with the anomeric center [7]. These collective torsional effects create an environment where α-selective transition states are energetically favored by 2-4 kcal/mol relative to their β-selective counterparts.

Comparative Analysis with Alternative Protecting Group Architectures

The strategic advantages of 2,3,4,6-tetra-O-benzyl-D-glucopyranose become evident through systematic comparison with alternative protecting group architectures commonly employed in carbohydrate synthesis. Each protecting group pattern imparts distinct electronic and steric characteristics that translate to different reactivity profiles and stereochemical outcomes [1] [15] [16].

Electron-withdrawing acyl protecting groups, exemplified by 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-benzoyl derivatives, represent the classical "disarmed" donor category [3] [17]. These systems operate through neighboring group participation mechanisms that favor 1,2-trans selectivity through formation of covalent acyloxonium intermediates. While providing reliable β-selectivity in glucose systems (typically 4:1 to 12:1 β:α ratios), these donors exhibit significantly reduced reactivity compared to their benzyl-protected counterparts [4].

| Protecting Group Architecture | Electronic Character | Typical β:α Selectivity | Mechanism |

|---|---|---|---|

| 2,3,4,6-Tetra-O-benzyl | Electron-donating (Armed) | 1:20 to 1:>30 | SN2-like/Contact ion pair [3] |

| 2,3,4-Tri-O-benzyl-6-O-acetyl | Mixed (Semi-armed) | 1:8 to 1:15 | Mixed SN1/SN2 [2] |

| 2,3,6-Tri-O-benzyl-4-O-acetyl | Mixed (Semi-armed) | 1:5 to 1:12 | Mixed SN1/SN2 [12] |

| 4,6-O-benzylidene-2,3-di-O-benzyl | Mixed (Semi-armed) | >20:1 to >30:1 | SN1-like/Oxocarbenium ion [1] |

| 2,3,4,6-Tetra-O-acetyl | Electron-withdrawing (Disarmed) | 4:1 to 8:1 | SN1-like/Neighboring group participation [3] |

| 2,3,4,6-Tetra-O-benzoyl | Electron-withdrawing (Disarmed) | 6:1 to 12:1 | SN1-like/Neighboring group participation [3] |

Cyclic protecting groups, particularly benzylidene acetals, introduce conformational constraints that profoundly alter stereochemical outcomes [1] [18]. The 4,6-O-benzylidene-2,3-di-O-benzyl system exemplifies this approach, where the acetal linkage restricts the C4-C6 bond rotation and enforces adoption of envelope-like conformations in the transition state. This conformational bias leads to excellent β-selectivity (>20:1 β:α ratios) through preferential formation of oxocarbenium ion intermediates with distinct geometric requirements.

Mixed protecting group patterns, such as 2,3,4-tri-O-benzyl-6-O-acetyl derivatives, represent intermediate cases that combine elements of both armed and disarmed systems [2] [12]. These "semi-armed" donors exhibit modulated reactivity and stereoselectivity profiles that can be fine-tuned through strategic placement of electron-withdrawing groups. The C6 acetyl substitution in an otherwise benzyl-protected framework reduces overall donor reactivity while maintaining preference for α-selectivity, albeit with diminished stereochemical control compared to the fully benzylated system.

Recent innovations in protecting group design have focused on electronic modulation through substituted benzyl ethers [8] [19]. Trifluoromethyl-substituted benzyl groups enhance α-selectivity beyond that achieved with conventional benzyl protection, demonstrating selectivities exceeding 25:1 in favorable cases. This electronic tuning approach provides a means to optimize stereochemical outcomes while retaining the fundamental mechanistic advantages of ether protecting groups.

The comparative analysis reveals that 2,3,4,6-tetra-O-benzyl-D-glucopyranose occupies a unique position in the protecting group landscape, combining exceptional α-selectivity with high reactivity and broad substrate compatibility. The systematic understanding of structure-reactivity relationships across different protecting group architectures enables rational selection of optimal building blocks for specific synthetic objectives, positioning the tetra-benzyl system as a premier choice for applications requiring reliable 1,2-cis glycosidic bond formation.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant